![molecular formula C14H19NO2 B4429905 1-[2-(4-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4429905.png)
1-[2-(4-methylphenoxy)propanoyl]pyrrolidine
描述
1-[2-(4-methylphenoxy)propanoyl]pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MPDPV and belongs to the class of synthetic cathinones, which are known for their stimulant properties.
作用机制
The exact mechanism of action of MPDPV is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it increases the levels of dopamine in the brain, which can lead to increased feelings of pleasure and reward. MPDPV has also been shown to have effects on other neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
MPDPV has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in behavior, such as increased activity and decreased appetite. These effects are similar to those of other stimulant drugs, and may be related to the compound's effects on dopamine and other neurotransmitters.
实验室实验的优点和局限性
MPDPV has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on dopamine and other neurotransmitters make it a useful tool for studying the neurobiology of addiction and reward. However, there are also limitations to its use in research. MPDPV is a synthetic compound with limited similarity to natural substances, which may limit its relevance to human physiology. Additionally, its effects on dopamine and other neurotransmitters may be complex and difficult to interpret.
未来方向
There are several potential directions for future research on MPDPV. One area of interest is the development of new therapeutic applications for the compound, such as treatment for addiction or depression. Another area of interest is the development of new synthetic cathinones with different chemical structures and potentially different effects on the brain. Finally, research on the mechanisms of action of MPDPV and other synthetic cathinones may lead to a better understanding of the neurobiology of addiction and reward, which could have important implications for the development of new treatments for substance abuse disorders.
科学研究应用
MPDPV has been studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential as a treatment for drug addiction. MPDPV has been shown to reduce the rewarding effects of cocaine and amphetamines, and may be useful in the treatment of addiction to these substances.
属性
IUPAC Name |
2-(4-methylphenoxy)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-7-13(8-6-11)17-12(2)14(16)15-9-3-4-10-15/h5-8,12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWAFPJQILOVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



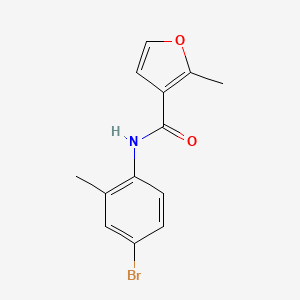

![ethyl 1-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B4429859.png)
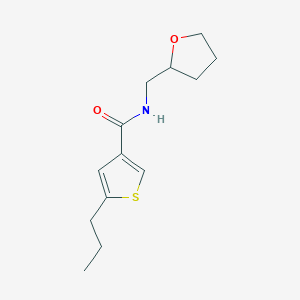
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4429875.png)
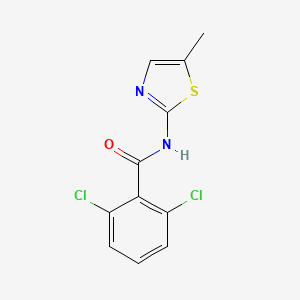

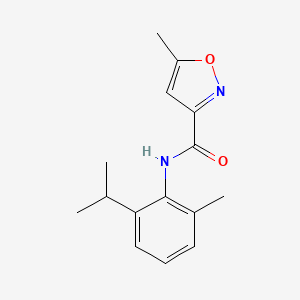
![1-[(4-butylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B4429891.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4429898.png)
![2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4429901.png)
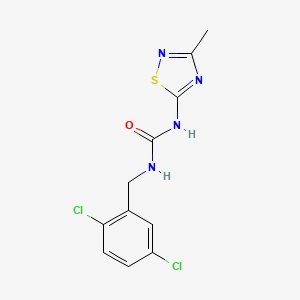
![1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4429916.png)